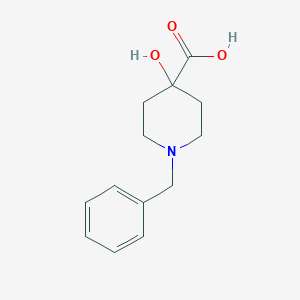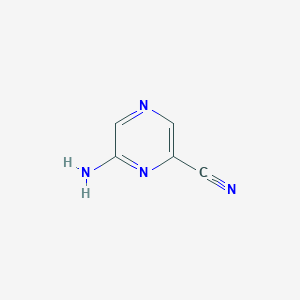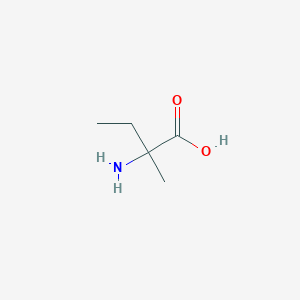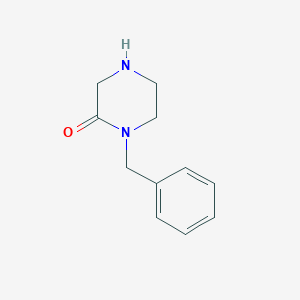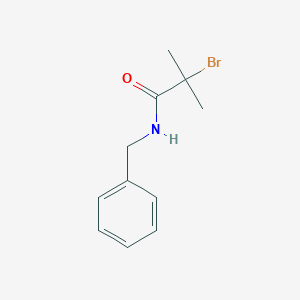
N,N'-ビス-Fmoc-ジアミノ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 and a molecular weight of 534.56 g/mol . It is primarily used in the field of peptide synthesis due to its ability to protect amino groups during the synthesis process . The compound is characterized by the presence of two fluorenylmethoxycarbonyl (Fmoc) groups attached to a diaminoacetic acid backbone .
科学的研究の応用
N,N’-Bis-Fmoc-diaminoacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications.
作用機序
Target of Action
N,N’-Bis-Fmoc-diaminoacetic acid is primarily used in the field of proteomics research . It is a building block for peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are involved in peptide bond formation .
Mode of Action
The compound acts as a protecting group for the amino groups during peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective protection and deprotection of amino groups, which is a crucial aspect of peptide synthesis .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group in the compound provides protection for the amino groups during this process, preventing them from reacting prematurely .
Result of Action
The primary result of the action of N,N’-Bis-Fmoc-diaminoacetic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide .
Action Environment
The action of N,N’-Bis-Fmoc-diaminoacetic acid is influenced by the conditions under which peptide synthesis is carried out. For instance, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound. Additionally, the compound is typically stored at low temperatures (0-8 °C) to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid typically involves the reaction of diaminoacetic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used is often a tertiary amine like triethylamine . The reaction conditions usually include maintaining the temperature at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of N,N’-Bis-Fmoc-diaminoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N,N’-Bis-Fmoc-diaminoacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Piperidine in dimethylformamide is commonly used to remove Fmoc groups.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used as coupling reagents.
Major Products Formed
Substitution Reactions: The removal of Fmoc groups yields free diaminoacetic acid.
Coupling Reactions: The major products are peptides with protected amino groups.
類似化合物との比較
Similar Compounds
N-Boc-N’-Fmoc-diaminoacetic acid: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group instead of one of the Fmoc groups.
Fmoc-Gly-OH: A simpler compound with a single Fmoc group attached to glycine.
Uniqueness
N,N’-Bis-Fmoc-diaminoacetic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for amino groups during peptide synthesis . This dual protection allows for more complex peptide synthesis compared to compounds with a single Fmoc group .
特性
IUPAC Name |
2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECFDYTZAMGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373220 |
Source


|
| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668492-50-0 |
Source


|
| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





